Glycinexylidide Glycinexylidide Glycinexylidide, also known as GX, belongs to the class of organic compounds known as m-xylenes. These are aromatic compounds that contain a m-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 3-positions. Glycinexylidide is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Glycinexylidide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, glycinexylidide is involved in lidocaine (local anaesthetic) metabolism pathway and lidocaine (local anaesthetic) action pathway. Glycinexylidide is also involved in the metabolic disorder called the lidocaine (antiarrhythmic) action pathway.
Glycinexylidide is a amino acid amide with 2,6-dimethylaniline and glycine components; an active metabolite of lidocaine, formed by oxidative deethylation. Used as an indicator of hepatic function. It has a role as a drug metabolite.
Brand Name: Vulcanchem
CAS No.: 18865-38-8
VCID: VC21340499
InChI: InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
SMILES: CC1=C(C(=CC=C1)C)NC(=O)CN
Molecular Formula: C10H15ClN2O
Molecular Weight: 178.23 g/mol

Glycinexylidide

CAS No.: 18865-38-8

Cat. No.: VC21340499

Molecular Formula: C10H15ClN2O

Molecular Weight: 178.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Glycinexylidide - 18865-38-8

CAS No. 18865-38-8
Molecular Formula C10H15ClN2O
Molecular Weight 178.23 g/mol
IUPAC Name 2-amino-N-(2,6-dimethylphenyl)acetamide
Standard InChI InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Standard InChI Key IXYVBZOSGGJWCW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)NC(=O)CN
Canonical SMILES CC1=C(C(=CC=C1)C)NC(=O)CN
Appearance Off-White Solid
Melting Point >270ºC

Chemical Identity and Structure

Basic Identification

Glycinexylidide is a pharmaceutical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Known by several synonyms including 2-Amino-N-(2,6-dimethylphenyl)acetamide, Glycylxylidide, and N-(2,6-dimethylphenyl)glycinamide , it possesses an amino acid amide structure combining glycine and 2,6-dimethylaniline components . Its chemical structure features a 2,6-dimethylphenyl group connected via an amide bond to a glycine moiety.

Chemical Classification

Glycinexylidide belongs to the class of organic compounds known as m-xylenes, which are aromatic compounds containing a monocyclic benzene ring with two methyl groups at positions 1 and 3 . This structural arrangement contributes to its physical and chemical properties that influence its behavior in biological systems.

Physical and Chemical Properties

The compound exhibits distinctive physicochemical characteristics that determine its pharmacokinetic behavior and biological activity. The following table summarizes the key physical and chemical properties of glycinexylidide:

PropertyValue
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
LogP (calculated)1.31
Polar Surface Area55.12 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
pKa (strongest basic)7.98
pKa (strongest acidic)13.79

Glycinexylidide is characterized as a very strong basic compound based on its pKa value . Its moderate lipophilicity (LogP of 1.31) suggests a balance between aqueous solubility and membrane permeability, which influences its distribution in tissues and biological fluids.

Biological Significance

Metabolic Relationship to Lidocaine

Glycinexylidide is primarily known as an active metabolite of lidocaine, a common local anesthetic and antiarrhythmic drug . Lidocaine undergoes oxidative deethylation in the liver to form glycinexylidide . This metabolic conversion is clinically significant because glycinexylidide retains pharmacological activity, contributing to both therapeutic effects and potential adverse reactions during lidocaine therapy.

Role in Hepatic Function Assessment

Glycinexylidide serves as an important indicator of hepatic function . Since its formation from lidocaine occurs primarily through hepatic metabolism, the rate and extent of glycinexylidide production can provide valuable insights into liver metabolic capacity. This application has clinical utility in assessing hepatic impairment and monitoring liver function in various pathological conditions.

Pharmacological Properties

Pharmacokinetics

Glycinexylidide exhibits distinctive pharmacokinetic characteristics that differentiate it from its parent compound, lidocaine. The pharmacokinetic parameters of glycinexylidide have significant clinical implications, particularly during prolonged lidocaine administration:

Pharmacokinetic ParameterGlycinexylidideLidocaine
Elimination Half-life~10 hours~1.5 hours
Urinary Excretion (unchanged)~50%Lower
Volume of DistributionSimilar to lidocaineReference
Plasma ClearanceLower than lidocaineReference

The total volume of distribution of glycinexylidide in humans is comparable to that of lidocaine, but its plasma clearance is substantially lower . This results in a remarkably longer elimination half-life of approximately 10 hours, compared to the 1.5-hour half-life typically observed for lidocaine in normal subjects . This extended half-life explains the accumulation of glycinexylidide during prolonged lidocaine infusions.

Central Nervous System Effects

Research has demonstrated that glycinexylidide can adversely affect cognitive function at clinically relevant concentrations. The compound has been shown to impair mental performance in normal subjects at plasma concentrations comparable to those found in patients receiving lidocaine infusions . This finding highlights the potential contribution of this metabolite to central nervous system side effects observed during lidocaine therapy, particularly with prolonged administration.

Clinical Significance

Relevance in Lidocaine Therapy

Glycinexylidide frequently reaches significant concentrations (microgram per milliliter range) in the plasma of patients treated with lidocaine infusions for 24 hours or more . Given its pharmacological activity and extended half-life, the accumulation of glycinexylidide during prolonged lidocaine therapy can substantially influence both therapeutic outcomes and adverse effect profiles.

Implications for Special Populations

The extended half-life and unique elimination patterns of glycinexylidide have particular relevance for special patient populations. Patients with hepatic or renal impairment may experience altered glycinexylidide metabolism and elimination, potentially leading to increased accumulation and enhanced pharmacological effects. Similarly, elderly patients or those with compromised cardiovascular function may exhibit increased sensitivity to the compound's effects.

GHS ClassificationCategorySignal Word
Skin IrritationCategory 2Warning
Eye IrritationCategory 2Warning
Hazard StatementH315, H319-

The compound is classified as a skin and eye irritant with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The associated precautionary statements include codes for appropriate handling, personal protective equipment requirements, and response measures in case of exposure.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator